4-碘苯磺酰氟

描述

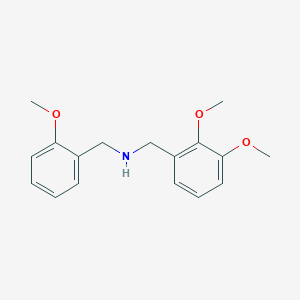

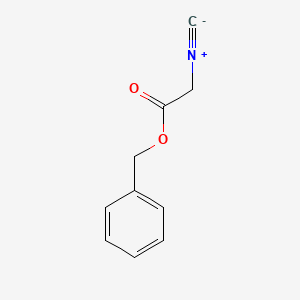

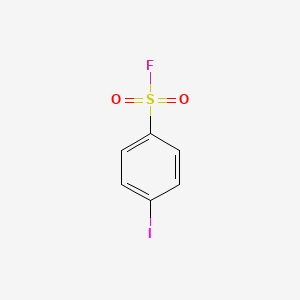

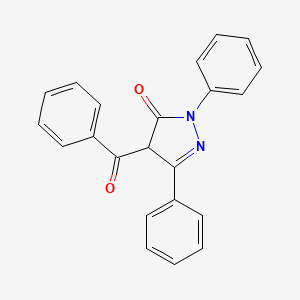

4-Iodobenzenesulfonyl fluoride is a chemical compound used as an intermediate in organic syntheses and in medicine . It has a molecular formula of C6H4FIO2S .

Synthesis Analysis

The synthesis of 4-Iodobenzenesulfonyl fluoride involves the reaction of iodobenzenesulfonyl chloride with potassium fluoride and 18-crown-6 ether in acetonitrile . The reaction is stirred for 18 hours at ambient temperature, yielding a 96% product .Molecular Structure Analysis

The molecular structure of 4-Iodobenzenesulfonyl fluoride consists of a benzene ring with a sulfonyl fluoride group and an iodine atom attached . The molecular weight is 286.07 g/mol .Physical And Chemical Properties Analysis

4-Iodobenzenesulfonyl fluoride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

高分子载体中羟基的活化

4-碘苯磺酰氟与 4-氟苯磺酰氯密切相关,可有效活化羟基,将生物制剂共价连接到固体载体上。这种方法在从全血中生物选择性分离人淋巴细胞亚群和从骨髓中分离肿瘤细胞方面具有潜在的治疗应用 (Chang 等,1992)。

18F 放射化学中的构建模块

4-碘苯磺酰氟衍生物(如 4-[18F]氟碘苯)在 18F 放射化学中用途广泛。它们用于各种过渡金属介导的 C-C 和 C-N 交叉偶联反应和 [18F]氟芳基化反应。无载体添加 [18F]FIB 的自动化合成具有高放射化学和化学纯度,显示出在分子影像和 PET 示踪剂开发中更广泛应用的潜力 (Way & Wuest,2014)。

氟化物阴离子识别和传感

氟化物阴离子识别与 4-碘苯磺酰氟等化合物行为密切相关,由于其既有益又可能有害的双重性质而具有重要意义。这种识别在包括环境监测和健康科学在内的多个领域至关重要 (Cametti & Rissanen,2009)。

在 PET 示踪剂前体的合成中使用

4-碘苯磺酰氟等化合物用于合成 PET 示踪剂前体。例如,磺酰胺衍生物 N,N,N,6-四甲基-2-(4-硝基苯磺酰氨基)嘧啶-4-铵氯化物是使用 4-硝基苯磺酰胍合成的,显示出在 18F 标记的 PET 示踪剂生产中的潜力 (Gebhardt & Saluz,2012)。

安全和危害

4-Iodobenzenesulfonyl fluoride is classified as dangerous . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

This compound is a derivative of benzenesulfonyl fluoride, which is known to react with various biological targets, particularly proteins, due to its electrophilic nature .

Mode of Action

As a sulfonyl fluoride derivative, it is likely to act as an electrophile, reacting with nucleophilic sites in biological targets . The iodine atom in the molecule may enhance its electrophilicity, potentially altering its reactivity and specificity compared to other benzenesulfonyl fluoride derivatives.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that it may have good bioavailability, although further studies are needed to confirm this.

Action Environment

The action of 4-Iodobenzenesulfonyl fluoride could potentially be influenced by various environmental factors. For instance, its stability and reactivity could be affected by factors such as pH and temperature . Additionally, its efficacy could be influenced by the presence of other compounds that compete for the same targets.

属性

IUPAC Name |

4-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWMMWPERDAQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283238 | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4241-66-1 | |

| Record name | 4241-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)

![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)